

Common adverse events of Vorasidenib in clinical trials

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Technical Support Center: Vorasidenib

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vorasidenib. The information is based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events observed with Vorasidenib in clinical trials?

A1: In clinical trials, the most frequently reported adverse reactions (with an incidence of 15% or more) were fatigue, headache, COVID-19 infection, musculoskeletal pain, diarrhea, nausea, and seizure.[1][2][3]

Q2: Are there any common laboratory abnormalities associated with Vorasidenib treatment?

A2: Yes, the most common Grade 3 or 4 laboratory abnormalities (occurring in over 2% of patients) were increased alanine aminotransferase (ALT), increased aspartate aminotransferase (AST), increased gamma-glutamyl transferase (GGT), and decreased neutrophils.[1][2][3]

Q3: What is IDH differentiation syndrome and is it a risk with Vorasidenib?

A3: IDH differentiation syndrome is a potential side effect of drugs that target IDH mutations.[4] While less common, it is a serious condition that requires immediate medical attention.[5]



Q4: What are the known serious adverse events associated with Vorasidenib?

A4: Serious side effects can include liver problems, with symptoms such as jaundice (yellowing of the skin or eyes), dark urine, loss of appetite, and pain in the upper right stomach area.[6] Dose-limiting toxicities of elevated transaminases were observed at doses of 100 mg and higher in a Phase I trial, but these were reversible.[7]

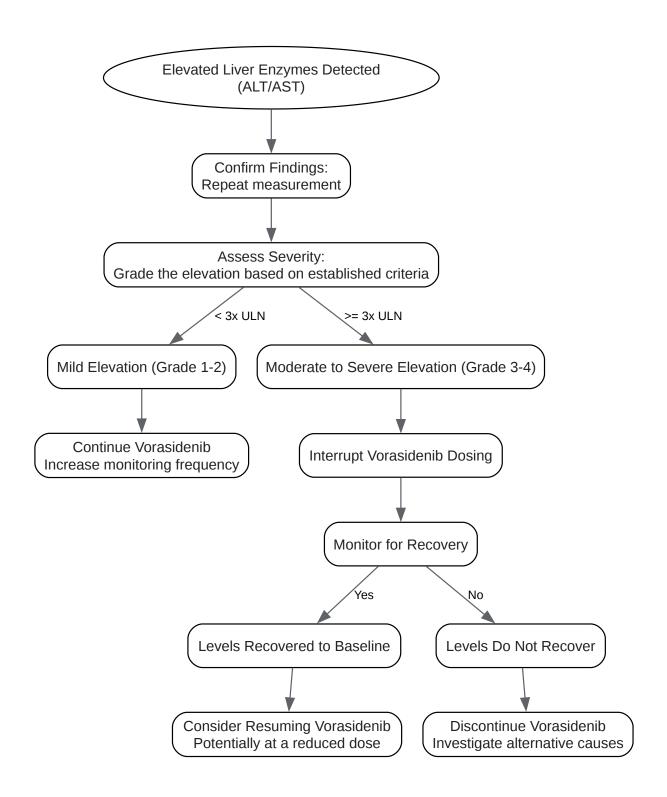
Q5: How should liver function be monitored during experiments with Vorasidenib?

A5: Given the risk of hepatotoxicity, it is crucial to monitor liver enzymes (ALT, AST, GGT) and bilirubin levels regularly throughout the course of any in vivo studies.

Troubleshooting Guides Managing Elevated Liver Enzymes in Preclinical Models

Researchers may observe an increase in liver enzymes in animal models treated with Vorasidenib. The following guide provides a structured approach to managing this issue.





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Troubleshooting workflow for elevated liver enzymes.



Quantitative Data from Clinical Trials

The following table summarizes the incidence of common adverse events from the pivotal Phase 3 INDIGO clinical trial.

| Adverse Event | Vorasidenib (N=168) | Placebo (N=163) | Grade ≥3 Vorasidenib (%) | Grade ≥3 Placebo (%) |
|--------------------------|------------------------|--------------------|--------------------------------|-------------------------|
| Fatigue | 37% | - | - | - |
| Headache | - | - | - | - |
| COVID-19 | 33% | - | - | - |
| Musculoskeletal Pain | 26% | - | - | - |
| Diarrhea | 25% | - | - | - |
| Nausea | - | - | - | - |
| Seizure | 16% | - | - | - |
| ALT Increased | - | - | 9.6% | 0% |
| AST Increased | - | - | >2% | - |
| GGT Increased | - | - | >2% | - |
| Neutrophils Decreased | - | - | >2% | - |

Data sourced from multiple reports on the INDIGO trial.[1][2][3][8][9][10][11] Dashes indicate data not specified in the provided search results.

Experimental Protocols Biochemical Assay: Mutant IDH1/2 Enzyme Inhibition

This protocol describes a method to determine the in vitro potency of Vorasidenib against mutant IDH1 and IDH2 enzymes.



Materials:

- Recombinant human mutant IDH1 (e.g., R132H) and IDH2 (e.g., R140Q) enzymes
- α-ketoglutarate (α-KG)
- NADPH
- Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.5)
- Diaphorase
- Resazurin
- Vorasidenib stock solution (in DMSO)
- 384-well assay plates
- Plate reader with fluorescence detection

Procedure:

- Prepare serial dilutions of Vorasidenib in assay buffer. The final DMSO concentration should be kept below 0.5%.
- In a 384-well plate, add the assay components in the following order: assay buffer,
 Vorasidenib dilutions, and mutant IDH enzyme.
- Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
- Initiate the reaction by adding a mixture of α-KG and NADPH.
- Allow the reaction to proceed for 60 minutes at room temperature.
- Stop the reaction and initiate the detection step by adding a mixture of diaphorase and resazurin.
- Incubate for 10 minutes at room temperature.



- Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
- Calculate the percent inhibition for each Vorasidenib concentration relative to a DMSO control and determine the IC50 value.[12][13][14]

Cell-Based Assay: 2-Hydroxyglutarate (2-HG) Measurement

This protocol outlines a method to quantify the effect of Vorasidenib on the production of the oncometabolite 2-HG in IDH-mutant glioma cells.

Materials:

- IDH-mutant glioma cell line (e.g., U87MG engineered to express IDH2-R140Q, or patient-derived neurosphere lines like TS603 with IDH1-R132H)[15][16]
- · Cell culture medium and supplements
- Vorasidenib stock solution (in DMSO)
- 6-well plates
- LC-MS/MS system

Procedure:

- Seed the IDH-mutant glioma cells in 6-well plates and allow them to adhere and grow for 24 hours.
- Treat the cells with varying concentrations of Vorasidenib. Include a vehicle control (DMSO).
- Incubate the cells for 48 hours.
- · Collect the cell culture medium.
- Prepare the samples for LC-MS/MS analysis by protein precipitation with cold methanol.

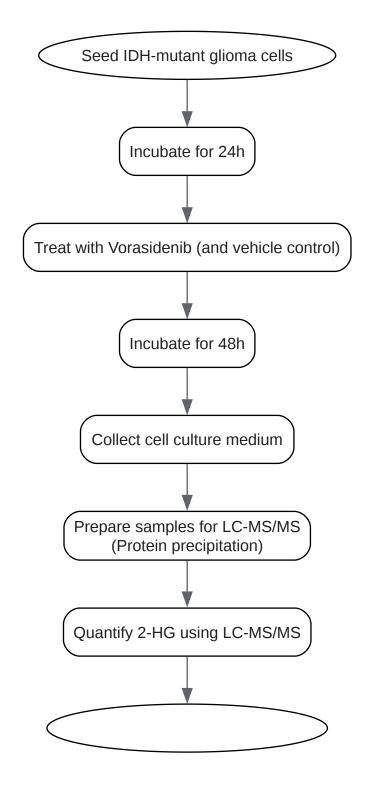


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- Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
- Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
- Quantify the concentration of 2-HG in each sample using a standard curve.
- Normalize the 2-HG levels to the cell number or total protein concentration.[15][17]





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Workflow for measuring 2-HG levels in cell culture.

In Vivo Model: Orthotopic Glioma Mouse Model



This protocol provides a general framework for establishing an orthotopic glioma model to evaluate the efficacy and safety of Vorasidenib.

Materials:

- Immunocompromised mice (e.g., nude mice)
- IDH-mutant glioma cells (e.g., patient-derived xenograft lines)
- Stereotactic apparatus
- Vorasidenib formulation for oral administration
- Imaging modality (e.g., MRI or bioluminescence imaging if cells are luciferase-tagged)

Procedure:

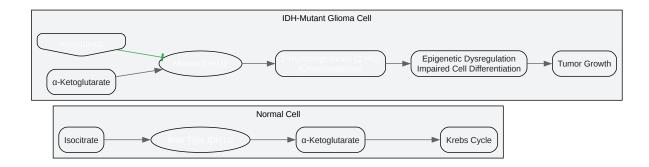
- Culture the IDH-mutant glioma cells and prepare a single-cell suspension.
- Anesthetize the mice and secure them in the stereotactic apparatus.
- Create a small burr hole in the skull over the desired brain region (e.g., the striatum).
- Slowly inject the glioma cells into the brain parenchyma.
- Allow the tumors to establish for a set period, monitoring tumor growth via imaging.
- Once tumors are established, randomize the mice into treatment groups (vehicle control and Vorasidenib).
- Administer Vorasidenib orally at the desired dose and schedule.
- Monitor tumor growth regularly using imaging.
- Monitor the health of the mice, including body weight and any signs of toxicity.
- At the end of the study, collect tumors and other tissues for further analysis (e.g., histology, 2-HG measurement).[18][19][20][21]



Signaling Pathway

Vorasidenib Mechanism of Action

Vorasidenib is a dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[22] In gliomas with IDH mutations, these enzymes convert α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[23][24] 2-HG accumulation disrupts normal cellular processes, including epigenetic regulation, leading to impaired cellular differentiation and tumor growth.[3][23] Vorasidenib blocks this process, reducing 2-HG levels and thereby inhibiting tumor progression.[22][25]



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